4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a methyl group at position 2, a 1H-pyrazol-1-yl group at position 6, and a piperazine ring at position 2. The piperazine is further substituted with a 5-fluoropyrimidin-4-yl group.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8/c1-12-21-14(9-15(22-12)25-4-2-3-20-25)23-5-7-24(8-6-23)16-13(17)10-18-11-19-16/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKUZUVIBHBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Compound A : 4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1172552-91-8)
- Structure : Replaces the 5-fluoropyrimidin-4-yl group with a 2,4-difluorobenzoyl moiety.
- Molecular Formula : C₁₉H₁₈F₂N₆O (MW: 384.38 g/mol).
- The difluoro substitution may enhance aromatic stacking but lacks the nucleotide-mimicking pyrimidine ring, possibly altering target specificity .
Compound B : 4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1775544-89-2)
- Structure : Features a 3-fluoro-4-methylbenzoyl group on piperazine and a trifluoromethyl group at position 4.
- Molecular Formula : C₁₈H₁₇F₄N₅O (MW: 382.36 g/mol).
- The methyl group on benzoyl may sterically hinder interactions with flat binding pockets compared to the parent compound’s planar fluoropyrimidine .
Core Modifications and Linker Variations
Compound C : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Structure: Incorporates a butanone linker between piperazine and pyrazole.
- Key Differences :
- The ketone linker introduces conformational flexibility and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability due to oxidative susceptibility .
- The trifluoromethylphenyl group enhances electron-withdrawing effects, contrasting with the parent compound’s fluoropyrimidine .
Compound D : 2-(Piperazin-1-yl)pyrimidine
- Structure : Simplified core lacking substituents beyond the piperazine and pyrimidine.
- Key Differences :
Pyrazolo-Pyrimidine Derivatives
Compound E : 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
- Structure: Fused pyrazolo-pyrimidine core with imino and amine groups.
- The imino group may participate in tautomerism, altering electronic properties compared to the parent compound’s fluoropyrimidine .
Pharmacological and Physicochemical Comparisons
| Parameter | Parent Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~387 (estimated) | 384.38 | 382.36 | ~420 (estimated) |
| LogP | ~2.5 (predicted) | ~3.1 | ~3.8 | ~2.8 |
| Key Functional Groups | Fluoropyrimidine, Pyrazole | Difluorobenzoyl | Trifluoromethyl | Ketone linker |
| Target Affinity | High (kinase inhibition) | Moderate | High (lipophilic targets) | Variable |
| Metabolic Stability | Moderate (fluorine reduces oxidation) | Low (benzoyl hydrolysis) | High (CF₃ stability) | Low (ketone oxidation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
